Product packaging for Methylprednisolone Aceponate(Cat. No.:CAS No. 86401-95-8)

Methylprednisolone Aceponate

Cat. No.: B1676476
CAS No.: 86401-95-8
M. Wt: 472.6 g/mol
InChI Key: DALKLAYLIPSCQL-YPYQNWSCSA-N
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Description

Historical Context of Topical Corticosteroids in Dermatological Research

The journey of topical corticosteroids began in 1952 with the revolutionary discovery by Sulzberger and Witten that topically applied hydrocortisone (B1673445) (then known as Compound F) was effective in treating certain dermatoses. ijdvl.comlongdom.orgijord.com This marked a pivotal moment in dermatology, offering a new and effective treatment for a range of inflammatory skin conditions. ijord.com Prior to this, the understanding of corticosteroids was primarily centered on their systemic effects, with the initial synthesis and application of cortisone-like substances in the 1940s for conditions like rheumatoid arthritis. researchgate.netbmj.com

The initial success of hydrocortisone spurred further research into modifying the basic steroid structure to enhance its anti-inflammatory properties. tg.org.au This led to the development of a multitude of new topical corticosteroid molecules with varying potencies, providing dermatologists with a broader arsenal (B13267) to manage skin diseases. ijord.com

Evolution of Glucocorticoid Compounds for Cutaneous Application

The evolution of topical glucocorticoids has been a continuous process of refining the molecular structure to optimize therapeutic effects while minimizing adverse reactions. nih.gov Early research focused on increasing potency. researchgate.net Modifications to the hydrocortisone backbone, such as halogenation (the addition of fluorine or chlorine atoms), were found to significantly increase the anti-inflammatory activity of the compounds. researchgate.net

However, this increased potency often came with a higher risk of local side effects like skin atrophy (thinning of the skin) and telangiectasia (the appearance of small, widened blood vessels on the skin), as well as systemic side effects. tg.org.aunih.gov This realization prompted a shift in research towards developing corticosteroids with an improved benefit-to-risk ratio. researchgate.net The goal became to dissociate the desired anti-inflammatory effects from the unwanted atrophogenic and systemic effects. dermaostschweiz.ch This led to the development of newer generations of topical corticosteroids, including non-halogenated diesters, which were designed to be potent yet have a more favorable safety profile. ijdvl.com

Positioning of Methylprednisolone (B1676475) Aceponate within Fourth-Generation Topical Corticosteroids

Methylprednisolone aceponate is classified as a fourth-generation topical corticosteroid. researchreview.comnih.govresearchreview.co.nz This generation of corticosteroids is characterized by a high therapeutic index, meaning they offer potent anti-inflammatory effects with a reduced risk of side effects compared to older generations. nih.govnih.gov MPA is specifically recognized for its efficacy and favorable safety profile, making it a valuable option for treating inflammatory skin conditions. researchreview.co.nznih.gov

Non-halogenated Diester Classification and Significance

This compound is a non-halogenated diester. ijdvl.comlongdom.org This chemical structure is significant for several reasons. The absence of a halogen atom, which was a common feature in earlier potent corticosteroids, contributes to its improved safety profile. ijdvl.com Esterification at two positions (a diester) enhances the lipophilicity of the molecule, which can improve its penetration into the skin. researchgate.net

The development of non-halogenated double esters like MPA was a deliberate strategy to create compounds with a better risk-benefit ratio. ijdvl.com These molecules are designed to be potent in their anti-inflammatory action but are metabolized in a way that reduces the likelihood of systemic absorption and associated side effects. longdom.org

Therapeutic Index (TIX) and Risk-Benefit Ratio Analysis

The Therapeutic Index (TIX) is a measure used to evaluate the balance between the efficacy (desired effect) and the toxicity (undesired side effects) of a topical corticosteroid. dermaostschweiz.chresearchreview.com A higher TIX value indicates a more favorable risk-benefit ratio. nih.gov

This compound has been shown to have a high therapeutic index. nih.govnih.gov Studies have demonstrated that MPA provides potent anti-inflammatory activity with a lower potential for causing skin atrophy compared to some other corticosteroids. nih.gov For instance, the German Society of Dermatology has assigned MPA a TIX rating of 2.0, which is considered excellent. researchreview.comresearchreview.co.nz This high TIX underscores its favorable position among potent topical corticosteroids, offering an effective treatment option with a reduced risk of adverse effects. researchreview.comnih.gov

Therapeutic Index (TIX) of Selected Topical Corticosteroids

Topical Corticosteroid Efficacy Score Toxicity Score TIX Rating
This compound 18.0 9.0 2.0
Mometasone furoate 18.0 9.0 2.0
Clobetasol propionate 27.0 17.0 1.5
Hydrocortisone butyrate 14.0 10.0 1.4
Betamethasone (B1666872) valerate (B167501) 18.0 15.0 1.2

Source: Adapted from Ruzicka et al 2006, as cited in Research Review. researchreview.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O7 B1676476 Methylprednisolone Aceponate CAS No. 86401-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKLAYLIPSCQL-YPYQNWSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023301
Record name Methylprednisolone aceponate
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Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86401-95-8
Record name Methylprednisolone aceponate
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Record name Methylprednisolone aceponate
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Record name 21-Acetoxy-11beta-hydroxy-6alpha-methyl-17-propionyloxy-1,4-pregnadien-3,20-dion
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Record name [(6s,8r,9r,10s,11s,13s,14s,17r)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-yl] propanoate
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Record name METHYLPREDNISOLONE ACEPONATE
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Molecular and Cellular Pharmacodynamics of Methylprednisolone Aceponate

Mechanisms of Action at the Subcellular Level

The therapeutic effects of methylprednisolone (B1676475) aceponate are initiated at the subcellular level, following its penetration into skin cells. patsnap.commims.com A key feature of MPA is its "bioactivation" within the skin; it is hydrolyzed in the epidermis and dermis to its principal and more active metabolite, 6α-methylprednisolone-17-propionate. shijiebiaopin.netmims.commedsafe.govt.nzhpra.ie This active metabolite possesses a higher binding affinity for the glucocorticoid receptor compared to the parent compound. shijiebiaopin.nethpra.ie

Glucocorticoid Receptor Binding and Activation

The cornerstone of methylprednisolone aceponate's action is its binding to and activation of the glucocorticoid receptor (GR). nps.org.aupatsnap.comwikipedia.org

This compound, and more significantly its active metabolite, diffuses across the cell membrane and binds to the intracellular glucocorticoid receptor located in the cytoplasm. nps.org.aumims.commedsafe.govt.nzpatsnap.com In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins, which maintain the receptor in a conformation ready for ligand binding. wikipedia.orgpharmacomedicale.org The binding of the active metabolite of MPA to the ligand-binding domain of the GR triggers the dissociation of these associated proteins. patsnap.comwikipedia.org

Upon ligand binding, the glucocorticoid receptor undergoes a significant conformational change. patsnap.comnih.gov This alteration exposes a nuclear localization signal on the receptor protein, facilitating the translocation of the activated steroid-receptor complex from the cytoplasm into the nucleus. patsnap.comwikipedia.orgnih.gov This movement is a critical step for the complex to exert its effects on gene transcription.

Genomic Pathway Modulation

Once inside the nucleus, the activated glucocorticoid receptor-ligand complex modulates the transcription of target genes, a process central to its anti-inflammatory effects. patsnap.comshijiebiaopin.netmims.com

The activated receptor complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of various genes. patsnap.compharmacomedicale.org This interaction typically leads to the transactivation of genes, resulting in an increased synthesis of anti-inflammatory proteins. pharmacomedicale.org Conversely, the complex can also interact with negative GREs (nGREs) to repress the transcription of certain pro-inflammatory genes. pharmacomedicale.org Furthermore, the activated GR can indirectly influence gene expression by interacting with and inhibiting other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory gene expression. patsnap.comresearchgate.netnih.gov

Inhibition of Phospholipase A2 and Eicosanoid Production (Prostaglandins, Leukotrienes)

A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the production of eicosanoids, which are potent lipid mediators of inflammation. This is achieved through the indirect inhibition of the enzyme phospholipase A2. patsnap.commedex.com.bdncats.io

Upon binding to its intracellular glucocorticoid receptor (GR), MPA initiates a signaling cascade that leads to the increased synthesis of a protein called annexin-1 (also known as lipocortin-1). patsnap.comncats.ionps.org.au Annexin-1 plays a crucial role in suppressing inflammation by binding to cell membranes and physically preventing phospholipase A2 from accessing its substrate, arachidonic acid, which is a key component of the cell membrane. ncats.iodrugbank.com

By inhibiting the release of arachidonic acid, MPA effectively halts the downstream production of two major classes of pro-inflammatory eicosanoids:

Prostaglandins (B1171923): Synthesized via the cyclooxygenase (COX) pathway, prostaglandins are involved in vasodilation, pain, and fever. patsnap.comncats.io

Leukotrienes: Produced through the lipoxygenase pathway, leukotrienes contribute to bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells. patsnap.comncats.io

This comprehensive blockade of eicosanoid synthesis significantly contributes to the reduction of erythema, edema, and other clinical signs of inflammation. patsnap.com

Non-Genomic Pathway Activation

Beyond its well-established genomic effects that involve changes in gene transcription, this compound can also elicit rapid, non-genomic responses. patsnap.comwikipedia.org These effects are initiated without the need for new protein synthesis and occur within a much shorter timeframe than genomic actions.

Membrane-Bound Glucocorticoid Receptor Interactions

Evidence suggests the existence of membrane-bound glucocorticoid receptors (mGRs) that can be activated by corticosteroids like MPA. patsnap.comwikipedia.org Interaction with these receptors can trigger rapid intracellular signaling events. patsnap.com These non-genomic actions are thought to contribute to the swift onset of some of MPA's anti-inflammatory effects. wikipedia.org

Intracellular Signaling Cascade Modulation (e.g., NF-κB Pathway Inhibition)

A key non-genomic mechanism of MPA involves the modulation of intracellular signaling cascades, most notably the inhibition of the nuclear factor-kappa B (NF-κB) pathway. patsnap.comnih.govembopress.org NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. nih.gov

MPA, through its interaction with glucocorticoid receptors, can interfere with the NF-κB signaling pathway. patsnap.com Research indicates that some glucocorticoids can inhibit NF-κB activity independently of increasing the synthesis of its inhibitor, IκBα. embopress.org This direct repression of NF-κB activity prevents the transcription of genes encoding for various inflammatory mediators. nih.gov

Impact on Pro-inflammatory Mediators (Cytokines, Chemokines, Adhesion Molecules)

The culmination of both genomic and non-genomic actions of this compound results in a profound reduction in the production and activity of numerous pro-inflammatory mediators. patsnap.comnih.gov This includes:

Cytokines: MPA suppresses the expression of key pro-inflammatory cytokines such as interleukins (e.g., IL-1, IL-2) and tumor necrosis factor (TNF). skinhealthinstitute.org.au These molecules are pivotal in amplifying and sustaining the inflammatory response.

Chemokines: By inhibiting chemokine production, MPA reduces the chemical signals that attract inflammatory cells to the site of inflammation. ncats.io

Adhesion Molecules: MPA downregulates the expression of adhesion molecules on endothelial cells, which are necessary for the attachment and migration of leukocytes from the bloodstream into the tissues. patsnap.com This further limits the infiltration of inflammatory cells.

The collective impact of these actions leads to a significant dampening of the inflammatory cascade.

Immunomodulatory Effects of this compound

This compound exerts significant immunomodulatory effects, primarily by suppressing the activity and recruitment of various immune cells that are central to the inflammatory process in many skin diseases. patsnap.compatsnap.com

Reduction in Immune Cell Activity and Recruitment (T Lymphocytes, Macrophages, Eosinophils)

MPA effectively reduces the presence and function of several key immune cell populations at the site of inflammation. patsnap.com

T Lymphocytes: These cells are crucial players in cell-mediated immunity and are involved in the pathogenesis of various inflammatory dermatoses. MPA can inhibit T-cell activation and proliferation, thereby reducing their contribution to the inflammatory response. patsnap.com

Macrophages: Macrophages are phagocytic cells that also produce a variety of pro-inflammatory cytokines. mdpi.com MPA can reduce the recruitment and activation of macrophages, limiting their role in both the initiation and perpetuation of inflammation. patsnap.comskinhealthinstitute.org.au

Eosinophils: Eosinophils are prominently involved in allergic inflammatory reactions. MPA has been shown to reduce the recruitment and activity of eosinophils, which is particularly relevant in conditions like atopic dermatitis. patsnap.comnih.govnih.gov

Table 1: Summary of Molecular and Cellular Effects of this compound

Mechanism Key Target Primary Effect Consequence
Genomic Pathway Phospholipase A2 Inhibition via Annexin-1 Decreased production of prostaglandins and leukotrienes. patsnap.comncats.io
Non-Genomic Pathway Membrane-Bound GRs Rapid signaling cascade activation Swift onset of anti-inflammatory effects. patsnap.comwikipedia.org
NF-κB Pathway Inhibition of translocation and activity Reduced transcription of pro-inflammatory genes. patsnap.comembopress.org
Mediator Modulation Cytokines, Chemokines, Adhesion Molecules Decreased expression and release Dampened inflammatory cascade. patsnap.comskinhealthinstitute.org.au
Immunomodulation T Lymphocytes, Macrophages, Eosinophils Reduced recruitment and activity Suppression of cellular immune response. patsnap.comskinhealthinstitute.org.au

Suppression of Immune Response in Cutaneous Tissues

This compound effectively suppresses inflammatory and allergic reactions in the skin. fda.gov.phhpra.ie Its mechanism involves reducing the activity and recruitment of various immune cells to the site of inflammation. patsnap.com This includes a marked reduction in the infiltration of T lymphocytes, macrophages, and eosinophils. patsnap.com

By inhibiting transcription factors like NF-κB, MPA decreases the production of a wide array of pro-inflammatory cytokines and chemokines. patsnap.comnih.gov This reduction in inflammatory signaling molecules, combined with decreased immune cell infiltration, alleviates objective symptoms of skin inflammation such as erythema (redness), edema (swelling), and infiltration. patsnap.commedsafe.govt.nz The immunosuppressive action is also attributed to the inhibition of cytokine synthesis and an antimitotic effect. hpra.ie

A study investigating the adjuvant use of oral curcumin (B1669340) with topical MPA in psoriasis patients found that the combination significantly downregulated serum levels of Interleukin-22 (IL-22). scispace.com IL-22 is a key cytokine involved in the inflammation and keratinocyte proliferation characteristic of psoriasis. scispace.com

Antiproliferative Mechanisms of this compound

MPA demonstrates significant antiproliferative effects, which are particularly relevant in skin disorders characterized by hyperproliferation, such as psoriasis and certain types of eczema. patsnap.commedsafe.govt.nzplasticsurgerykey.com This action is mediated through the inhibition of DNA synthesis and mitosis in skin cells. plasticsurgerykey.com

In addition to slowing proliferation, MPA promotes programmed cell death, or apoptosis, in pathological cells. patsnap.com This is achieved by upregulating the expression of genes involved in initiating and executing the apoptotic cascade. patsnap.com For instance, glucocorticoids can interfere with anti-apoptotic factors and promote the activity of pro-apoptotic proteins. oup.comfrontiersin.org Studies on methylprednisolone (the parent compound of MPA) have shown it can decrease apoptotic cell death in damaged spinal cord tissue and exert neuroprotective effects by regulating both autophagy and apoptosis. nih.govnih.gov This dual mechanism of downregulating proliferation while upregulating apoptosis helps to resolve lesions in inflammatory and hyperproliferative dermatoses. patsnap.com

Table 1: Effects of Methylprednisolone on Apoptosis and Related Gene Expression This table summarizes findings related to methylprednisolone, the parent compound, which provides insight into the potential mechanisms of its derivatives like MPA.

Study FocusModel SystemKey FindingsReference
Neuroprotection against oxidative damageN2a neuron-like cellsPretreatment with methylprednisolone significantly lowered the percentage of apoptotic cells and downregulated the expression of autophagic proteins light chain 3B and Beclin-1. nih.gov
Spinal cord injuryRat modelEarly administration of methylprednisolone decreased the number of apoptotic cells in and around the injury zone. nih.gov

A key pharmacodynamic effect of MPA and other topical corticosteroids is the inhibition of fibroblast activity, which leads to a decreased synthesis of dermal matrix components. patsnap.complasticsurgerykey.com This includes a reduction in the production of both collagen and glycosaminoglycans. patsnap.com

Research has demonstrated that topical application of MPA significantly reduces the synthesis of type I and type III collagen. nih.gov One study involving healthy volunteers measured procollagen (B1174764) propeptides, which are markers for new collagen synthesis. After one week of treatment, MPA decreased the concentration of type I procollagen propeptides (PINP) by 68% and type III procollagen propeptides (PIIINP) by 68%. nih.gov This effect on collagen synthesis is a primary mechanism behind the skin atrophy (thinning) that can occur with long-term use of topical corticosteroids. sci-hub.ru

Similarly, the synthesis of glycosaminoglycans (such as chondroitin (B13769445) sulfate (B86663) and heparan sulfate), which are crucial for skin hydration and structure, is also reduced. patsnap.comdovepress.com While this effect contributes to the therapeutic action in conditions with excessive dermal components, it is also linked to potential adverse effects like skin fragility. patsnap.comsci-hub.ru

Table 2: Effect of Topical Corticosteroids on Collagen Synthesis In Vivo

CompoundReduction in Type I Procollagen (PINP)Reduction in Type III Procollagen (PIIINP)Reference
This compound (MPA)68%68% nih.gov
Hydrocortisone (B1673445) (HC)66%62% nih.gov
Mometasone furoate (MMF)72%72% nih.gov

Compound Reference Table

Pharmacokinetic Profile and Biotransformation of Methylprednisolone Aceponate in Cutaneous Systems

Percutaneous Absorption and Bioavailability in Healthy and Diseased Skin

The rate and extent of percutaneous absorption of methylprednisolone (B1676475) aceponate are contingent on several factors, including the integrity of the skin barrier, the formulation vehicle, and the conditions of exposure. mims.comhpra.ie Studies in healthy volunteers have demonstrated that absorption through intact skin is minimal.

When applied to healthy, intact skin, the percutaneous absorption of MPA is consistently low, generally less than 1%. researchgate.netnih.gov One study estimated the absorption after open application of a 0.1% fatty ointment for five days to be approximately 0.34%. hpra.ie Another investigation using an ointment formulation over eight days found a similar absorption rate of 0.65%. hpra.ie Research involving a 0.1% lotion applied to intact skin showed that less than 0.5% of the dose was absorbed. nih.govkarger.com

In contrast, the bioavailability of MPA increases significantly when the skin barrier is compromised, a common feature of inflammatory dermatoses for which it is prescribed. mims.comnih.gov In adult patients with psoriasis and atopic dermatitis, the percutaneous absorption from a fatty ointment was found to be about 2.5%. mims.comhpra.ie In children aged 9-10 with atopic dermatitis, the absorption was approximately 0.5-2%, a rate not significantly higher than that in adults. mims.comhpra.ie

Experimental models involving artificially damaged skin confirm this trend. When the stratum corneum is removed via tape stripping to mimic a severely compromised barrier, percutaneous absorption increases dramatically to between 13% and 27% of the applied dose. mims.comhpra.ienih.gov Interestingly, skin inflamed by UV-B radiation did not show a significant increase in absorption compared to healthy skin, with rates remaining below 0.5%. nih.govkarger.com

Interactive Table: Percutaneous Absorption of Methylprednisolone Aceponate Under Various Skin Conditions

Skin ConditionFormulationApplication DetailsPercutaneous Absorption RateSource(s)
Healthy (Intact)0.1% Ointment2 x 400mg doses< 1% researchgate.net
Healthy (Intact)0.1% Fatty Ointment2 x 20g daily for 5 days~ 0.34% hpra.ie
Healthy (Intact)0.1% Lotion5 mg/cm² on 100 cm² for 24h< 0.5% nih.govkarger.com
Diseased (Psoriasis/Atopic Dermatitis)Fatty OintmentN/A~ 2.5% mims.comhpra.ie
Diseased (Atopic Dermatitis, Children)Fatty OintmentN/A0.5 - 2% mims.comhpra.ie
Artificially Damaged (Stripped Skin)Lotion/OintmentN/A13 - 27% mims.comhpra.ienih.gov
Inflamed (UV-B Erythema)0.1% Lotion5 mg/cm² on 100 cm² for 24h< 0.5% nih.govkarger.com

Metabolic Pathways within the Skin

Upon penetrating the stratum corneum, this compound undergoes a critical bioactivation process within the viable layers of the skin. mims.compatsnap.com This local metabolism is central to its mechanism of action.

In the epidermis and dermis, this compound is rapidly hydrolyzed by endogenous esterase enzymes. mims.comresearchreview.com This enzymatic action cleaves the acetate (B1210297) group at the C-21 position, leading to the formation of its primary and principal metabolite, 6α-methylprednisolone-17-propionate (MP-17-P). mims.compatsnap.comresearchreview.com This conversion is considered a "bioactivation" because the resulting metabolite is more pharmacologically active than the parent compound. mims.comresearchreview.com This process of hydrolysis occurs more rapidly and to a greater extent in inflamed skin, which has a higher concentration of esterases, thereby concentrating the active metabolite at the site of inflammation. researchgate.netresearchreview.com

The active metabolite, methylprednisolone-17-propionate, exhibits a significantly higher binding affinity for intracellular glucocorticoid receptors compared to the parent this compound. mims.comresearchgate.net Reports indicate that methylprednisolone-17-propionate binds approximately three times more strongly to these receptors than the original compound. researchreview.com This enhanced affinity of the metabolite is a key factor in the high local anti-inflammatory potency of the drug, as the binding of the steroid-receptor complex to DNA is what initiates the biological effects that suppress inflammation. mims.com

Systemic Metabolism and Elimination of Metabolites

Following percutaneous absorption and local bioactivation, any portion of the active metabolite that reaches the systemic circulation is subject to rapid inactivation and subsequent elimination. researchgate.netresearchgate.net

Once in the bloodstream, the primary active metabolite, methylprednisolone-17-propionate, is quickly inactivated. mims.comresearchgate.net The main pathway for this inactivation is conjugation with glucuronic acid, a phase II metabolic reaction that occurs primarily in the liver. mims.comresearchgate.netresearchreview.com This process attaches a large, water-soluble glucuronic acid moiety to the metabolite, forming 6α-methylprednisolone-17-propionate-21-glucuronide. mims.com This conjugation renders the molecule pharmacologically inactive and facilitates its excretion from the body. mims.comresearchgate.net

The inactivated, conjugated metabolites of this compound are eliminated from the body primarily via the kidneys. mims.com These water-soluble glucuronides are excreted in the urine. mims.comresearchgate.net The elimination half-life of the metabolites is approximately 16 hours. researchgate.netmims.comresearchgate.net Studies following intravenous administration showed that excretion of metabolites in urine and feces was complete within seven days, with no accumulation of the substance or its metabolites observed in the body. mims.com

Minimal Systemic Activity and Plasma Cortisol Levels

The pharmacokinetic profile of this compound (MPA) is characterized by minimal systemic activity, a feature attributed to its low percutaneous absorption and rapid inactivation upon entering the systemic circulation. researchgate.netresearchgate.net Studies in healthy volunteers have consistently demonstrated that the total percutaneous absorption of MPA 0.1% ointment is less than 1% after application to intact skin. researchgate.netnih.gov This low rate of absorption results in a correspondingly low systemic corticoid load. For instance, the application of MPA fatty ointment was estimated to result in a corticoid load of approximately 2 to 4 µg/kg/day. hpra.ie

The condition of the skin barrier significantly influences absorption rates. While absorption through intact or even inflamed skin is minimal (less than 0.5%), it increases substantially when the stratum corneum is compromised. nih.govkarger.com In skin where the penetration barrier was removed via tape stripping, percutaneous absorption rose to as high as 15.4%. nih.govkarger.com Similarly, in adult patients with psoriasis and atopic dermatitis, the absorption was found to be about 2.5%. hpra.iemims.com Despite this increase in absorption through damaged skin, the concentration of MPA and its metabolites in the plasma has been found to remain below the limit of detection in several studies. nih.govnih.govkarger.com

Table 1: Percutaneous Absorption of this compound (MPA) Under Various Conditions

Skin Condition Formulation Application Details Percutaneous Absorption Rate Systemic Corticoid Load Source(s)
Intact Skin 0.1% Ointment Two 400mg doses < 1% Not specified researchgate.net
Intact Skin Fatty Ointment 2 x 20g daily for 5 days ~ 0.34% ~ 2 µg/kg/day hpra.ie
Intact Skin Ointment 2 x 20g daily for 8 days ~ 0.65% 4 µg/kg/day hpra.ie
Intact & Inflamed Skin 0.1% Lotion 5 mg/cm² on 100 cm² for 24h < 0.5% Not specified nih.govkarger.com
Stripped Skin (Barrier Removed) 0.1% Lotion 5 mg/cm² on 100 cm² for 24h 15.4% (± 7.7%) Not specified nih.govkarger.com
Psoriatic & Atopic Skin (Adults) Fatty Ointment Not specified ~ 2.5% Not specified hpra.iemims.com

Consistent with its low systemic absorption, the topical application of MPA has demonstrated a negligible effect on plasma cortisol levels. Even in studies involving intensive application—such as treating 60% of the body surface under occlusion—plasma cortisol levels in healthy volunteers remained within the normal range. mims.comtandfonline.com In patients undergoing extensive treatment for conditions like psoriasis or atopic dermatitis, plasma cortisol values showed only a slight decrease but stayed within the normal physiological range. tandfonline.com This minimal systemic impact is a key differentiating feature, as systemic absorption of topical corticosteroids can potentially lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis. tandfonline.comdovepress.com

Maintenance of Circadian Cortisol Rhythm

A crucial aspect of the systemic safety profile of a topical corticosteroid is its potential to disrupt the natural circadian rhythm of cortisol secretion. nih.govnih.gov The endogenous release of cortisol follows a diurnal pattern, which is vital for regulating numerous physiological processes. ucsd.edu Disruption of this rhythm can have significant systemic consequences. nih.gov

Research on this compound has shown that its topical application does not interfere with the normal circadian pattern of cortisol release. researchgate.netmims.com In a study where healthy adult volunteers were treated intensively with 40g of 0.1% MPA daily on 60% of the body surface under occlusion for several days, the circadian rhythm was maintained in all subjects. tandfonline.com Furthermore, in patients receiving extensive treatment for psoriatic skin and atopic dermatitis, the circadian rhythm of endogenous cortisol release remained unchanged. tandfonline.com This preservation of the natural cortisol cycle, even under conditions of extensive use, underscores the compound's low potential for systemic side effects and favorable risk/benefit ratio. tandfonline.com

Table 2: Summary of Compound Names

Compound Name Abbreviation / Other Names
Adrenaline
Arachidonic acid
Betamethasone (B1666872) valerate (B167501)
Betamethasone 17,21-dipropionate BDP
Clobetasol 17-propionate CP, Clobetasol propionate
Cortisol Hydrocortisone (B1673445)
Dexamethasone
Difluocortolone 21-valerate DFV
Glucuronic acid
Hydrocortisone Cortisol
Hydrocortisone 17-butyrate HCB
Interleukin-6 IL-6
Leukotrienes
Methylprednisolone
This compound MPA, Methylprednisolone acetate propionate
6α-methylprednisolone-17-propionate MP-17-Prop
Mometasone furoate MMF
Prednicarbate (B1678093) P
Prednisolone
Prednisone
Prostaglandins (B1171923)

Clinical Efficacy Research of Methylprednisolone Aceponate in Dermatological Conditions

Treatment of Atopic Dermatitis

Methylprednisolone (B1676475) aceponate (MPA) is a potent topical corticosteroid that has demonstrated significant efficacy in the management of atopic dermatitis, a chronic inflammatory skin condition. Its clinical utility extends from managing acute exacerbations to providing long-term control and preventing relapses.

Acute Flares Management

The management of acute flares of atopic dermatitis with methylprednisolone aceponate has been shown to be effective in rapidly reducing the signs and symptoms of the condition.

Clinical studies have consistently demonstrated the efficacy of this compound in reducing the Eczema Area and Severity Index (EASI) score, a tool used to measure the extent and severity of atopic dermatitis. In two separate groups of patients with atopic dermatitis, treatment with 0.1% this compound cream once daily for two weeks resulted in a significant decrease in EASI scores. researchgate.net In one group, the mean EASI score decreased from 6.8 to 0.87, and in the second group, which also used emollients, the score dropped from 9.6 to 1.11. researchgate.net

Furthermore, in a comparative study with 0.03% tacrolimus (B1663567) ointment in children and adolescents with severe atopic dermatitis, 0.1% this compound ointment was found to be superior in reducing the EASI score. researchgate.netnih.gov

EASI Score Reduction with this compound 0.1% Cream

Study GroupBaseline Mean EASI ScoreMean EASI Score After 2 WeeksSignificance
Group A (MPA only)6.8 ± 3.590.87 ± 1.25p < 0.001
Group B (MPA + Emollients)9.6 ± 8.391.11 ± 2.37p < 0.001

In a comparative study, 0.1% this compound ointment demonstrated a successful therapy rate of 67% in children and adolescents with severe to very severe flares of atopic eczema, which was comparable to the success rate of 0.03% tacrolimus ointment. researchreview.comresearchreview.co.nzresearchreview.co.nz While both treatments showed similar efficacy in terms of the IGA success rate, this compound showed significant advantages in other measures like EASI, itch, and sleep. researchgate.netnih.gov

This compound has been shown to provide rapid and effective relief from the key symptoms of atopic dermatitis, including itching (pruritus), redness (erythema), and swelling (edema). In a large observational study, 74% of patients with acute and chronic eczema, including atopic eczema, showed a distinct improvement in their symptoms after an average of 5.5 days of treatment. researchreview.com

Specifically for itching, a study in children and adolescents with severe to very severe atopic eczema demonstrated an approximate 70% reduction in itch after 7 days of treatment with this compound. researchreview.co.nz Another study noted a significant decrease in the percentage of patients with severe itching from 57% to 1% and those with moderate itching from 31% to 5.5% following treatment. researchreview.com Similarly, the percentage of patients with severe reddening decreased from 48% to 1%, and those with moderate reddening decreased from 42% to 7%. researchreview.com

Maintenance Therapy and Relapse Prevention

The chronic and relapsing nature of atopic dermatitis necessitates long-term management strategies to maintain remission and prevent flares. Proactive therapy, which involves the low-frequency application of a topical corticosteroid to previously affected areas after the initial inflammation has cleared, has been shown to be an effective approach.

Relapse Prevention with this compound (MPA) 0.1% Cream Maintenance Therapy

Treatment GroupProbability of Remaining Relapse-Free at 16 WeeksHazard Ratio for Relapse
MPA Twice Weekly + Emollient87.1%3.5 (p < 0.0001)
Emollient Alone65.8%

Comparative Studies with Other Topical Corticosteroids

The clinical efficacy of this compound has been compared to that of other topical corticosteroids in numerous studies.

In several multicenter, double-blind controlled trials involving 1723 eczema patients, once-daily application of 0.1% this compound cream or ointment was found to be as effective as twice-daily application of betamethasone (B1666872) valerate (B167501) cream. researchreview.com Over 90% of patients in both treatment groups were asymptomatic or greatly improved after 3 weeks. researchreview.com Another study also concluded that the efficacy and tolerability of once-daily this compound were equivalent to twice-daily betamethasone valerate, with success rates greater than 85%. researchreview.co.nz

A multicenter, controlled, randomized open trial compared once-daily 0.1% this compound ointment to twice-daily 0.25% prednicarbate (B1678093) ointment in 566 patients with various types of eczema. researchgate.net The study found no significant difference in clinical efficacy, with 45.5% of the this compound group achieving complete healing and 39.8% showing marked improvement, compared to 48.3% complete healing and 40.2% marked improvement in the prednicarbate group. researchgate.net

In a comparison with 0.03% tacrolimus ointment for severe atopic dermatitis in children and adolescents, 0.1% this compound ointment, applied once daily, was equally effective in terms of treatment success rate (IGA score). nih.gov However, this compound was found to be superior in improving EASI scores, itch, and sleep. nih.gov

Comparative Studies with Topical Calcineurin Inhibitors (e.g., Tacrolimus)

The efficacy of this compound has also been evaluated against topical calcineurin inhibitors, such as tacrolimus. In a randomized, double-blind study involving children and adolescents with a severe flare of atopic dermatitis, MPA 0.1% ointment was compared to tacrolimus 0.03% ointment over a three-week period. nih.govresearchgate.net

Both treatments were found to be equally effective with regard to the primary endpoint, which was treatment success defined as a score of 'clear' or 'almost clear' on the Investigator's Global Assessment (IGA). nih.govresearchgate.net The successful therapy rate was 67% in both groups. researchreview.co.nz However, the study found that this compound was superior to tacrolimus in improving the Eczema Area and Severity Index (EASI), as well as in reducing itch and improving sleep. nih.govresearchgate.net After 7 days of treatment, an approximate 70% reduction in itch was observed in the MPA group. researchreview.co.nz

Efficacy Comparison: this compound vs. Tacrolimus in Severe Atopic Dermatitis

Efficacy Measure This compound 0.1% Tacrolimus 0.03% Finding Source
Treatment Success (IGA) 67% success rate 67% success rate Equally effective researchreview.co.nznih.gov
EASI Score Superior improvement Less improvement MPA was superior nih.govresearchgate.net
Itch Reduction Superior improvement (~70% reduction at 7 days) Less improvement MPA was superior researchreview.co.nznih.govresearchgate.net
Sleep Improvement Superior improvement Less improvement MPA was superior nih.govresearchgate.net

Treatment of Allergic Contact Eczema

This compound has demonstrated efficacy in providing rapid relief from symptoms of allergic contact eczema. A study using an experimental model where eczema was induced in volunteers sensitized to nickel sulphate assessed the speed of action of MPA 0.1% ointment. nih.gov The research highlighted a fast effect against pruritus. nih.gov

Key findings on itch relief include:

The mean time to achieve a 30% decrease in the highest recorded itch score was 1.0 day. nih.gov

A 75% decrease in itch from baseline was achieved in a mean of 1.7 days. nih.gov

Complete (100%) relief from itch was reached by some volunteers in a mean of 2.0 days. nih.gov

Furthermore, a large observational trial involving over 2000 patients with various forms of eczema, including acute contact eczema (26.7% of participants), found that treatment with MPA resulted in 74% of patients showing distinct improvement in their symptoms after an average of 5.5 days. researchreview.com

Treatment of Psoriasis

Clinical research has indicated that this compound shows potential in the management of psoriasis. nih.govresearchgate.net Studies on the mechanism of action for corticosteroids in psoriasis have noted that agents like MPA can reduce the proliferation of keratinocytes and induce their apoptosis (programmed cell death), which is a crucial factor in treating psoriatic lesions. nih.govmdpi.com The existence of completed clinical trials, such as an evaluation of MPA in the Psoriasis Plaque Test, further supports its investigation and use for this indication. drugbank.com

Psoriasis Area and Severity Index (PASI) Scores

The Psoriasis Area and Severity Index (PASI) is a widely used tool in dermatology to measure the severity and extent of psoriasis, assessing plaque redness, scaling, and thickness, as well as the percentage of body area affected. gcs-web.commedicalnewstoday.comdermnetnz.org Clinical research has utilized PASI scores to quantify the efficacy of this compound (MPA) in treating plaque psoriasis.

In a comparative study investigating treatments for stable chronic plaque psoriasis, the mean PASI score for lesions treated with this compound was 14.2 at the start of the trial. nih.gov After eight weeks of treatment, the mean PASI score for the MPA group was significantly reduced to 6.8. nih.gov Another study employed a sum score, evaluating erythema, scaling, and infiltration, which are key components of the PASI score. nih.gov In this trial, treatment with MPA ointment over 11 days resulted in a significant improvement, with the mean sum score decreasing from a baseline of 9.4 to 0.6. nih.gov

These findings demonstrate the efficacy of this compound in reducing the clinical signs of psoriasis as measured by standardized scoring systems.

Table 1: Efficacy of this compound (MPA) Measured by Psoriasis Scores

Study Metric Baseline Score (Mean) Post-Treatment Score (Mean) Treatment Duration
PASI Score nih.gov 14.2 6.8 8 weeks
Sum Score (Erythema, Scaling, Infiltration) nih.gov 9.4 0.6 11 days

Comparative Studies with Other Topical Treatments

The clinical efficacy of this compound has been evaluated in numerous studies comparing it to other topical agents used in the management of inflammatory skin conditions.

In the treatment of chronic plaque-type psoriasis, an 11-day, double-blind, randomized pilot study compared MPA ointment with tacrolimus 0.1% ointment and a combination of the two. nih.gov The study found that MPA monotherapy led to a significant improvement in the clinical sum score (from 9.4 to 0.6), and a combination therapy of MPA with tacrolimus showed similar, but not additive, results. nih.gov Another 8-week study on plaque psoriasis found that while MPA was effective, an alternative treatment (Dr. Michaels® product family) resulted in a lower mean PASI score (2.8 vs. 6.8 for MPA). nih.gov

For eczematous disorders, the efficacy of MPA has been compared to the topical calcineurin inhibitor tacrolimus and other corticosteroids. A study in children and adolescents with severe atopic dermatitis found that while once-daily MPA 0.1% ointment and twice-daily tacrolimus 0.03% ointment had similar success rates based on the Investigator's Global Assessment (IGA), MPA was superior in improving the Eczema Area and Severity Index (EASI), itch, and sleep. researchreview.co.nznih.gov Furthermore, multiple multicenter, double-blind controlled trials involving patients with eczema have shown that once-daily MPA is equally as effective as twice-daily betamethasone valerate cream. researchreview.co.nzsemanticscholar.org After three weeks of treatment, over 90% of patients in both groups were either asymptomatic or greatly improved. researchreview.co.nz

Table 2: Comparative Efficacy of this compound (MPA)

Condition Comparator Agent Key Finding Reference
Plaque Psoriasis Tacrolimus 0.1% MPA was highly effective; combination with tacrolimus showed no additive effect. nih.gov
Plaque Psoriasis Dr. Michaels® products Dr. Michaels® products resulted in a lower post-treatment PASI score. nih.gov
Atopic Dermatitis Tacrolimus 0.03% Equal success rate (IGA), but MPA was superior for EASI, itch, and sleep. nih.gov
Eczema Betamethasone valerate Once-daily MPA was found to be equally effective as twice-daily betamethasone valerate. researchreview.co.nz

Efficacy in Specific Anatomical Regions (e.g., Face, Scalp)

This compound has demonstrated efficacy in treating inflammatory skin conditions located in sensitive anatomical regions such as the face and scalp. nih.gov Its suitability for these areas is a key aspect of its clinical use. researchreview.com

Research has confirmed that MPA is effective for facial and scalp eczema. nih.gov In a large post-marketing surveillance study involving patients with eczematous dermatitis of the face, treatment with MPA was evaluated for tolerability and efficacy. researchreview.co.nz The agent is considered suitable for short-term application on the face. researchreview.com

In the context of seborrhoeic dermatitis, a condition commonly affecting the face and scalp, topical anti-inflammatory agents are a primary treatment. dntb.gov.uamcmasteroptimalaging.org A randomized clinical study compared the effects of this compound 0.1% cream with pimecrolimus (B1677883) 1% cream and metronidazole (B1676534) 0.75% gel for seborrhoeic dermatitis. dntb.gov.ua Strong topical steroids, a category that includes methylprednisolone, have been shown to reduce symptoms like skin redness and scaling in this condition. mcmasteroptimalaging.org

Patient-Reported Outcomes (Quality of Life, Sleep Quality)

Patient-reported outcome measures (PROMs) are crucial for assessing the real-world impact of a dermatological condition and its treatment on an individual's life. escholarship.orgmedicaljournalssweden.se Research on this compound has included the evaluation of its effect on quality of life and sleep quality.

In a comparative study between MPA and tacrolimus for severe atopic dermatitis in children and adolescents, MPA treatment was found to be superior with regard to patients' assessment of itch and sleep. nih.gov This study also incorporated the Children's Dermatology Life Quality Index, a specific PROM to assess the impact on quality of life. nih.gov

Another clinical trial focusing on chronic hand eczema used the Quality of Life in Hand Eczema Questionnaire (QOLHEQ) and a Visual Analogue Scale (VAS) to assess pruritus. nih.gov These measures help to quantify the patient's experience and the therapeutic benefits of MPA beyond purely clinical signs. nih.gov While some research has explored the impact of the broader compound class (methylprednisolone) on sleep in other medical contexts, the direct evidence for topical MPA in dermatology highlights its benefits in reducing sleep disturbance secondary to symptoms like itching. nih.govmhmedical.comnih.govnih.gov

Clinical Trials and Study Designs

The clinical efficacy of this compound is supported by a robust body of evidence derived from various types of clinical trials. The study designs used to evaluate MPA have been rigorous, often involving large patient populations to ensure the reliability of the findings.

Randomized controlled trials (RCTs) are the gold standard for establishing treatment efficacy. This compound has been extensively studied in this format. For instance, a double-blind randomized pilot study was conducted to investigate its antipsoriatic efficacy. nih.gov Another RCT compared MPA 0.1% ointment to tacrolimus 0.03% ointment in children and adolescents with atopic dermatitis, randomizing 265 patients to either treatment group. nih.gov A prospective, randomized, parallel-grouped, single-blinded clinical trial was designed to assess treatment adherence with different formulations of MPA in patients with chronic hand eczema. nih.gov These trials often compare MPA to a placebo or another active treatment, providing high-quality evidence of its therapeutic effect. nih.govpatsnap.com

To ensure that study results are generalizable across different populations and clinical settings, many of the key studies on this compound have been multicenter studies. These trials involve researchers and patients from multiple locations.

Examples include six multicenter, double-blind controlled trials that compared MPA to betamethasone valerate in a total of 1723 eczema patients. semanticscholar.orgresearchreview.com A large Swiss multicenter Phase IV study investigated the use of MPA in 830 eczema patients, demonstrating significant improvement in 87.4% of participants. researchreview.com Additionally, two double-blind, multicenter clinical studies were performed specifically in children with atopic dermatitis. researchreview.co.nz A multicenter, randomized, double-blind, parallel-controlled clinical study has also been conducted to evaluate the efficacy and safety of 0.1% MPA cream in the treatment of eczema. patsnap.com This approach strengthens the validity and applicability of the clinical findings.

Long-term Efficacy Studies

The long-term efficacy of this compound (MPA) has been evaluated in several clinical studies, particularly in the management of chronic and relapsing inflammatory skin conditions like atopic dermatitis. These studies have demonstrated its utility not only in treating acute exacerbations but also in maintaining remission and preventing relapses over extended periods.

A significant multi-center, randomized, double-blind, controlled study investigated the long-term management of atopic dermatitis over 16 weeks. nih.govresearchgate.net This trial enrolled patients aged 12 years and older who, after stabilization of a severe flare-up with MPA 0.1% cream, were randomized to receive either MPA 0.1% cream twice weekly plus an emollient or an emollient alone. The primary endpoint was the time to relapse. The results showed that the probability of remaining relapse-free after 16 weeks was significantly higher in the MPA group (87.1%) compared to the emollient-only group (65.8%). nih.govresearchgate.net Patients treated with MPA had a 3.5-fold lower risk of relapse. nih.govresearchgate.net Furthermore, MPA was found to be superior to the emollient for all secondary efficacy endpoints, including relapse rate, disease status, and patient's assessment of itch intensity. nih.govresearchreview.co.nz

Another study focused on the long-term application of MPA fatty ointment for up to 4 to 6 months in patients with chronic eczema. In a group of 66 patients treated for this duration, no signs of skin atrophy were observed, indicating good long-term local tolerability.

The following table summarizes the key findings from a pivotal long-term efficacy study of this compound in atopic dermatitis.

Efficacy EndpointThis compound 0.1% Cream + EmollientEmollient AloneHazard Ratio (95% CI)p-value
Probability of Remaining Relapse-Free at 16 Weeks 87.1%65.8%3.5 (1.9-6.4)<0.0001
Time to Relapse LongerShorter
Relapse Rate LowerHigher
Disease Status Superior ImprovementLess Improvement
Patient's Assessment of Itch Intensity Superior ImprovementLess Improvement

Table 1: Long-term Efficacy of this compound in Atopic Dermatitis (16-Week Study)

Age-Specific Clinical Trial Data (Infants, Children, Adults)

The clinical efficacy of this compound has been established across a wide spectrum of age groups, including infants, children, and adults, through various clinical trials. These studies have consistently shown favorable outcomes in treating eczematous disorders.

Infants and Children:

This compound has been shown to be particularly suitable for use in infants and children due to its rapid efficacy and favorable safety profile. nih.gov Clinical studies have included infants as young as 4 months old. bayer.com

In a case study of a 9-month-old infant with atopic eczema and associated sleep disturbance, treatment with MPA 0.1% cream resulted in significant improvements in both skin symptoms and sleep quality after one week of once-daily application followed by a week of alternate-day use. nih.gov

A comparative study in children and adolescents with severe atopic dermatitis compared once-daily MPA 0.1% ointment with twice-daily tacrolimus 0.03% ointment over 3 weeks. researchreview.co.nznih.gov Both treatments demonstrated a successful therapy rate of 67%. researchreview.co.nz However, MPA was found to be superior in improving the Eczema Area and Severity Index (EASI), as well as reducing itch and improving sleep. nih.gov

Another study involving children up to 14 years of age with atopic dermatitis found no significant difference in response rates between once-daily MPA (96.3%) and twice-daily prednicarbate (100%). researchreview.com

Adults and Mixed-Age Populations:

Numerous studies have evaluated the efficacy of this compound in adult populations and in trials with a broad age range. A large observational trial with 2,059 patients aged from 2 months to 87 years suffering from acute and chronic eczema (including atopic and contact eczema) showed that 74% of patients had a distinct improvement in symptoms after 5.5 days, and approximately 40% were completely symptom-free after 12.5 days. researchreview.com

A Swiss multicenter phase IV study included 830 eczema patients with an age range of 6 months to 97 years. researchreview.co.nzresearchreview.com After an average treatment duration of 5 weeks, 87.4% of patients showed significant improvement or cure of their symptoms. researchreview.co.nz

The following table provides a summary of the efficacy of this compound in different age groups based on various clinical studies.

Study PopulationAge RangeConditionKey Efficacy Findings
Infants9 monthsAtopic EczemaSignificant improvement in symptoms and sleep quality within 2 weeks. nih.gov
Children and AdolescentsNot specifiedSevere Atopic Dermatitis67% success rate, superior improvement in EASI, itch, and sleep compared to tacrolimus 0.03%. researchreview.co.nznih.gov
Children≤ 14 yearsAtopic Dermatitis96.3% response rate with once-daily application. researchreview.com
Mixed Population2 months - 87 yearsAcute and Chronic Eczema74% with distinct improvement at 5.5 days; ~40% symptom-free at 12.5 days. researchreview.com
Mixed Population6 months - 97 yearsEczema87.4% showed significant improvement or cure after an average of 5 weeks. researchreview.co.nzresearchreview.com

Table 2: Age-Specific Efficacy of this compound

Q & A

Basic: What are the key pharmacodynamic properties of MPA relevant to its anti-inflammatory efficacy?

MPA exerts anti-inflammatory effects via binding to intracellular glucocorticoid receptors. Its primary metabolite, 6α-methylprednisolone-17-propionate (formed via epidermal hydrolysis), exhibits higher receptor affinity, enhancing localized activity . Methodologically, researchers should evaluate receptor binding affinity (e.g., radioligand assays) and downstream anti-inflammatory markers (e.g., cytokine suppression in keratinocyte cultures) to validate efficacy .

Advanced: How can researchers optimize experimental designs to assess MPA's therapeutic window while minimizing systemic exposure?

Use dose-response studies in animal models (e.g., croton oil-induced rat ear edema) to determine ED50 and threshold concentrations for efficacy . Concurrently, measure systemic absorption via plasma cortisol levels or urinary corticoid excretion in preclinical models with intact vs. damaged skin . Occlusion and large surface area application should be avoided to mimic clinical safety parameters .

Basic: What models are used to evaluate MPA's efficacy in preclinical studies?

Common models include:

  • In vitro : Human skin explants to assess metabolic conversion and receptor activation .
  • In vivo : UV-B-induced erythema in rats for anti-inflammatory potency ; chronic dermatitis models (e.g., repeated oxazolone challenge) for long-term efficacy .
    Standardize application volumes (e.g., 75 µL per 3 cm²) and duration (e.g., 19-day regimens) to ensure reproducibility .

Advanced: What methodologies are recommended for analyzing MPA in formulations containing preservatives like benzyl alcohol?

Use HPLC with dual-column validation (C18 and phenyl-hexyl columns) for simultaneous quantification. Optimize mobile phases (e.g., acetonitrile-phosphate buffer gradients) to resolve MPA and benzyl alcohol peaks. Validate specificity, accuracy (spike-recovery tests), and precision (inter-day variability <2%) per ICH guidelines .

Basic: What are MPA's primary metabolic pathways post-topical application?

MPA undergoes epidermal hydrolysis to its active metabolite, 6α-methylprednisolone-17-propionate, which is subsequently glucuronidated in systemic circulation to inactive forms excreted renally . Researchers should track metabolites using LC-MS/MS in dermal microdialysates or plasma samples .

Advanced: How should researchers reconcile contradictions between preclinical and clinical safety data?

Example: Preclinical studies report minimal systemic absorption , but clinical cases note adrenal suppression with prolonged use. Address this by:

  • Conducting translational PK/PD studies comparing absorption in healthy vs. diseased human skin .
  • Implementing longitudinal cortisol monitoring in clinical trials to detect HPA axis suppression .

Basic: How do MPA formulations (cream, ointment, lotion) affect percutaneous absorption?

Absorption varies by formulation:

  • Ointments : Higher stratum corneum retention (lipophilic base).
  • Lotions : Faster absorption in damaged skin (up to 15% systemic bioavailability) .
    Use Franz diffusion cells with human or porcine skin to compare formulation-specific penetration .

Advanced: What strategies are effective for investigating MPA's polymorphic forms?

Utilize single-crystal X-ray diffraction at varying temperatures (e.g., 131 K for phase transitions) to characterize polymorphs. Pair with DSC and Raman spectroscopy to correlate structural changes with stability and solubility profiles .

Basic: What considerations apply to including pregnant populations in MPA trials?

Avoid first-trimester exposure due to potential teratogenicity (preclinical data ). For lactation studies, measure MPA levels in breast milk using sensitive assays (LLOQ <0.1 ng/mL) and monitor infant adrenal function .

Advanced: How can PICOT frameworks design clinical studies on MPA's chronic use?

Example PICOT:

  • P : Adults with moderate-to-severe atopic dermatitis.
  • I : Daily 0.1% MPA ointment.
  • C : Betamethasone valerate 0.1%.
  • O : EASI-50 achievement at 4 weeks.
  • T : 12-week follow-up for relapse rates.
    Leverage systematic reviews to justify comparators and outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.